molecular formula C14H13N5O3 B2918711 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034271-79-7

3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No. B2918711
CAS RN: 2034271-79-7
M. Wt: 299.29
InChI Key: WZOBBDKAJFLMGQ-UHFFFAOYSA-N
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Description

3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
The exact mass of the compound 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclization and Derivative Formation

Oxidative cyclization processes involving thiosemicarbazones can lead to the formation of 1,3,4-oxadiazole derivatives. These reactions, which can involve substrates like pyridine-2-carbaldehyde 4N-methylthiosemicarbazone, yield complexes with potential for further chemical manipulation and study in inorganic chemistry. The ability to form oxadiazole ligands through such processes indicates potential utility in synthesizing novel compounds with specific functionalities (Gómez-Saiz et al., 2002).

Antibacterial Activity

Compounds containing substituted heterocyclic carbamoyl pyrrolidine moieties, especially those with oxadiazole groups, have been synthesized and evaluated for their antibacterial efficacy. This research suggests that the structural features present in oxadiazole derivatives can contribute to significant biological activities, making them of interest for the development of new antibacterial agents (Lee et al., 2004).

Heterocyclic Scaffold Synthesis

The synthesis of heterocyclic scaffolds, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, demonstrates the versatility of pyridine derivatives in constructing complex and highly functionalized molecules. Such scaffolds can be foundational for further chemical synthesis and exploration of new compounds with potential applications in various fields of research (Ruano et al., 2005).

Neighboring Group Participation

The study of neighboring group participation by N-oxide groups in reactions involving methyl 1-oxido-2-pyridyl ketone oximes provides insight into the reactivity and interaction of functional groups within complex molecules. Understanding these reactions can inform the design and synthesis of new compounds with desired chemical properties (Tagawa et al., 1983).

Coordination Polymers

Research on coordination polymers with oxadiazol-pyridine ligands explores the structural and functional diversity of these compounds. The synthesis and characterization of such polymers highlight their potential in materials science, particularly in the development of novel materials with unique properties (Ding et al., 2017).

properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-18-6-3-5-11(18)13-16-12(22-17-13)8-15-14(20)10-4-2-7-19(21)9-10/h2-7,9H,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOBBDKAJFLMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

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